molecular formula C6H3I2NO3 B3065762 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid CAS No. 60728-71-4

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid

Cat. No.: B3065762
CAS No.: 60728-71-4
M. Wt: 390.9 g/mol
InChI Key: SFCZHDYUAUBOPV-UHFFFAOYSA-N
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Description

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of hydroxyl and carboxylic acid functional groups, as well as two iodine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid typically involves the iodination of a pyridine derivative followed by the introduction of hydroxyl and carboxylic acid groups. One common method includes the following steps:

    Iodination: The starting material, 5-hydroxy-2-pyridinecarboxylic acid, is subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This step introduces iodine atoms at the 4 and 6 positions of the pyridine ring.

    Hydroxylation and Carboxylation: The iodinated intermediate is then treated with a hydroxylating agent, such as sodium hydroxide, to introduce the hydroxyl group at the 5 position. The carboxylic acid group is typically present in the starting material and remains unchanged throughout the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-4,6-diiodopyridine-2-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 5-hydroxy-4,6-diiodopyridine-2-methanol.

    Substitution: The iodine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: 5-oxo-4,6-diiodopyridine-2-carboxylic acid.

    Reduction: 5-hydroxy-4,6-diiodopyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The iodine atoms may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-pyridinecarboxylic acid: Lacks the iodine atoms, resulting in different chemical properties and reactivity.

    4,6-Diiodopyridine-2-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities and biological activity.

    5-Hydroxy-4-iodopyridine-2-carboxylic acid: Contains only one iodine atom, leading to different substitution patterns and reactivity.

Uniqueness

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, as well as two iodine atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-hydroxy-4,6-diiodopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCZHDYUAUBOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484417
Record name 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60728-71-4
Record name 5-Hydroxy-4,6-diiodo-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60728-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
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5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
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5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
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5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Reactant of Route 5
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Reactant of Route 6
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid

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